![molecular formula C24H25N3O4S B2469383 2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide CAS No. 370843-90-6](/img/structure/B2469383.png)
2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide” is a complex organic molecule. It contains functional groups such as cyano, hydroxy, sulfanyl, and acetamide. The molecule also includes 3,4-dimethoxyphenyl and 3,4-dimethylphenyl moieties .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups and aromatic rings. The exact structure could be determined using techniques such as X-ray crystallography or NMR spectroscopy .科学的研究の応用
Structural and Fluorescence Properties
Research has explored the structural aspects and properties of compounds structurally related to the chemical , focusing on salt and inclusion compounds of amide-containing isoquinoline derivatives. These studies have revealed that certain compounds form gels or crystalline solids upon treatment with different acids, and their fluorescence properties can significantly change based on their state (protonated or not) and interaction with other compounds. The structural analysis, including crystal structures and fluorescence emission, provides insights into the potential application of these compounds in developing materials with specific optical properties (Karmakar, Sarma, & Baruah, 2007).
Chemiluminescence and Reactivity
Another aspect of scientific research involves synthesizing and studying the chemiluminescence of sulfanyl-, sulfinyl-, and sulfonyl-substituted compounds. These studies have led to the synthesis of stable dioxetanes, which are of interest due to their light-emitting properties upon decomposition. Such research could pave the way for novel applications in chemical sensors and light-emitting materials, highlighting the versatile reactivity and potential utility of compounds with similar structural motifs (Watanabe, Kikuchi, Maniwa, Ijuin, & Matsumoto, 2010).
Synthesis and Application in Heterocyclic Chemistry
The compound's framework is conducive to synthesizing various heterocyclic structures, indicating its potential utility in medicinal chemistry and material science. Research on compounds with similar structures has led to new methods for synthesizing heterocyclic compounds, which could have various applications ranging from pharmaceuticals to advanced materials. The strategic manipulation of the core structure allows for the generation of diverse molecules with potential bioactivity or unique material properties (Dyachenko & Dyachenko, 2016).
Vibrational Spectroscopy and Computational Analysis
Investigations into compounds containing similar functional groups have utilized vibrational spectroscopy and computational methods to characterize their structural and electronic properties. Such research offers valuable insights into the molecular behavior, stability, and interactions of these compounds, which could inform the design of molecules with tailored properties for specific applications. The use of computational tools and spectroscopy can aid in understanding the fundamental aspects of these compounds, potentially leading to new discoveries in materials science and chemistry (Jenepha Mary, Pradhan, & James, 2022).
特性
IUPAC Name |
2-[[5-cyano-4-(3,4-dimethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S/c1-14-5-7-17(9-15(14)2)26-23(29)13-32-24-19(12-25)18(11-22(28)27-24)16-6-8-20(30-3)21(10-16)31-4/h5-10,18H,11,13H2,1-4H3,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKNKMXKPYYXLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=C(C(CC(=O)N2)C3=CC(=C(C=C3)OC)OC)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-(4-Chlorophenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2469302.png)

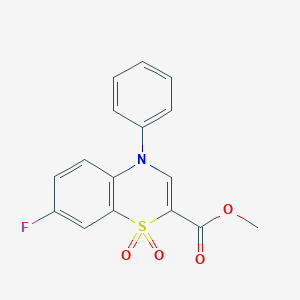
![4-ethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2469305.png)
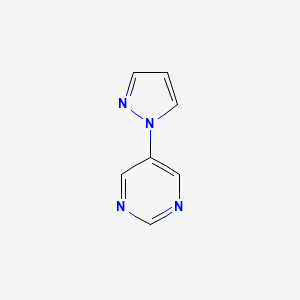
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(5-fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2469314.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(3-methoxyazetidin-1-yl)phenyl)urea](/img/structure/B2469316.png)
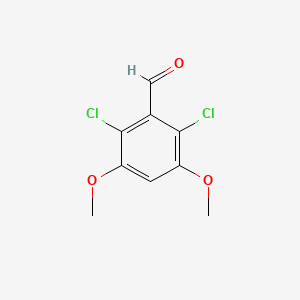
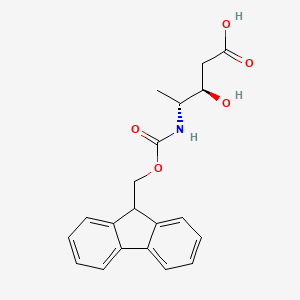

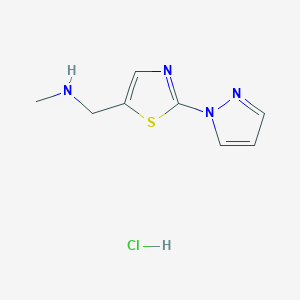
![N-(2-chlorophenyl)-2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2469322.png)